

Introduction to C-H Vinylation with Phenyl Vinyl Ether

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Compound Focus: Phenyl vinyl ether

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The **C-H vinylation of N-heterocycles** represents a powerful transformation in modern organic synthesis, particularly for pharmaceutical and materials science applications. Traditional approaches often face significant challenges including the handling of **highly flammable ethylene gas**, unwanted polymerization side reactions, and reliance on **transition-metal catalysts** [1].

The protocol using **phenyl vinyl ether as a latent ethylene surrogate** addresses these limitations through a novel **spin-center shift (SCS) mechanism**. This approach enables both three-component difunctionalization and direct C-H vinylation under mild, transition-metal-free conditions, providing researchers with a safer and more versatile synthetic tool [1].

Experimental Data Summary

Table 1: Standard Reaction Conditions for Three-Component Coupling [1]

Component	Specification
Photocatalyst	4DPAIPN (1.0 mol%)
Acid	H ₂ SO ₄ (2.0 equiv)
Solvent	Degassed DMSO (0.3 M)

Component	Specification
Atmosphere	N ₂
Light Source	Blue LEDs
Reaction Time	16 hours
Temperature	Room temperature

Table 2: Substrate Scope and Yields

Heteroarene	Coupling Partner	Product Type	Yield (%)
Isoquinoline	4-chlorobenzenesulfinate	Three-component adduct	81 [1]
Various N-heterocycles	Sulfinates	Three-component adduct	Moderate to high [1]
Various N-heterocycles	Thiols	Three-component adduct	Moderate to high [1]
Various N-heterocycles	Phosphine oxides	Three-component adduct	Moderate to high [1]
Various N-heterocycles	-	Vinylated N-heterocycle	Moderate to high [1]

Detailed Protocols

Protocol 1: Three-Component Reaction with Sulfinates

- Reaction Setup:** In a nitrogen-filled glovebox, add isoquinoline (0.1 mmol, 1.0 equiv), **phenyl vinyl ether** (0.2 mmol, 2.0 equiv), and sodium 4-chlorobenzenesulfinate (0.15 mmol, 1.5 equiv) to a 10 mL oven-dried reaction tube [1].
- Solution Preparation:** Prepare a stock solution in degassed DMSO (0.3 M concentration relative to isoquinoline) containing 4DPAIPN (1.0 mol%) and H₂SO₄ (0.2 mmol, 2.0 equiv) [1].
- Reaction Execution:** Transfer the stock solution (0.33 mL) to the reaction tube. Cap the tube and remove it from the glovebox. Irradiate the reaction mixture with blue LEDs (34 W Kessil lamp) at room temperature for 16 hours with vigorous stirring [1].

- **Workup and Isolation:** After completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure three-component adduct [1].

Protocol 2: Direct C-H Vinylation of N-Heteroarenes

- **Procedure:** Follow the same setup and reaction conditions as Protocol 1, but omit the sulfinate coupling partner. The α -oxy radical intermediate undergoes β -scission via the SCS pathway, eliminating the phenoxy group and installing the vinyl group directly onto the N-heterocycle [1].
- **Key Step:** The **spin-center shift drives C–O bond cleavage**, making the phenoxy group an effective leaving group and enabling formal ethylene incorporation without gaseous ethylene [1].

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

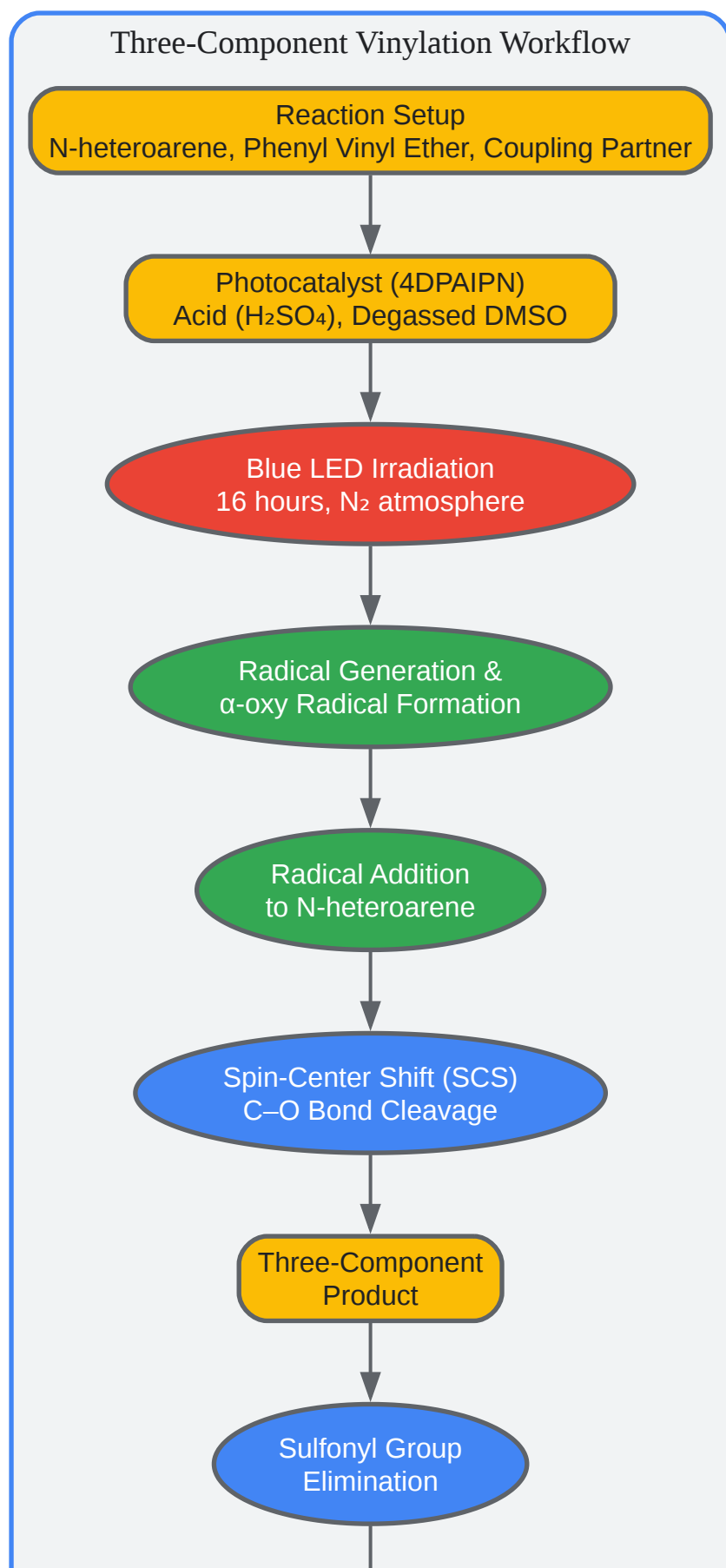
Problem	Potential Cause	Solution
Low conversion	Incomplete degassing (oxygen inhibition)	Ensure thorough degassing of DMSO; use freeze-pump-thaw cycles [1]
No reaction	Suboptimal photocatalyst	Test alternative photocatalysts (3DPA2FBN, 4CzIPN, [Ir(dF(CF ₃)ppy) ₂ dtbbpy]PF ₆) [1]
PhO-group retained	Oxidative conditions	Strictly maintain anaerobic conditions; check system for leaks [1]
Low yield in DMA	Solvent effects	Use DMSO for optimal results; avoid MeCN or DCE [1]
Polymerization	Radical side reactions	Ensure correct stoichiometry; consider slight excess of vinyl ether [1]

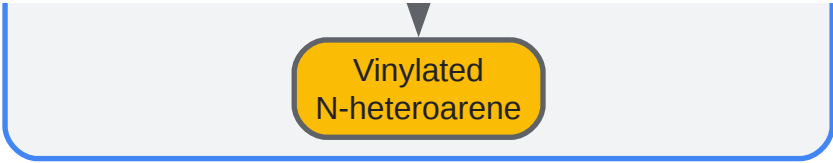
Application Examples

This methodology demonstrates particular utility in **late-stage functionalization**, enabling the modification of complex molecules without the need for pre-functionalization [1].

- **Pharmaceutical Intermediates:** The protocol successfully incorporates ethylene linkages and vinyl groups into **medicinally relevant molecule** frameworks and **peptide structures**, creating valuable chemical space for structure-activity relationship studies [1].
- **Materials Science:** Direct vinylation of N-heterocycles like carbazoles produces monomers that can be polymerized to create **functional polymeric materials** with potential electronic applications [2].

Mechanism and Workflow Visualization





Vinylated
N-heteroarene

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Key Technical Advantages

- **Safety Profile:** This method completely avoids the use of highly flammable and difficult-to-handle ethylene gas, significantly improving operational safety in the laboratory [1].
- **Step Economy:** The protocol enables direct functionalization without the need for pre-functionalized starting materials, adhering to modern principles of step economy [1].
- **Broad Utility:** The dual-pathway approach (three-component coupling and direct vinylation) provides synthetic chemists with flexible strategies for molecular construction [1].

Comparison with Alternative Methods

While other vinylation strategies exist, such as those using **vinyl selenones** in base-mediated addition/elimination sequences [2] or **transition-metal-catalyzed cross-couplings**, the **phenyl vinyl ether** SCS approach stands out for its transition-metal-free nature and unique three-component capability [1].

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References

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